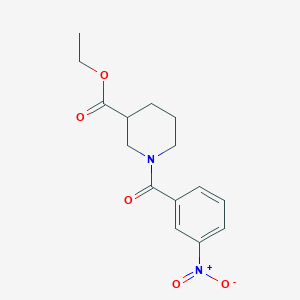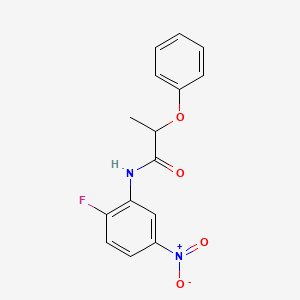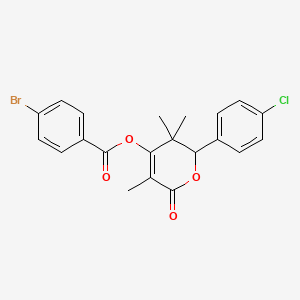![molecular formula C13H17NO4 B3956378 N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine](/img/structure/B3956378.png)
N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine
Descripción general
Descripción
N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine, also known as MOPIBA, is a small molecule inhibitor that has shown potential in various scientific research applications. MOPIBA is a beta-alanine derivative that has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting HDAC activity, N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine can increase the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has been shown to have various biochemical and physiological effects. N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has several advantages for lab experiments. N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine is a small molecule inhibitor that can be easily synthesized and has shown to be effective in inhibiting HDAC activity. N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has also shown to have low toxicity in animal models. However, N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has some limitations for lab experiments, such as its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine research. N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine can be further studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases. N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine can also be modified to improve its solubility and specificity for HDAC inhibition. Furthermore, N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine can be studied in combination with other drugs to enhance its therapeutic potential. Overall, N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has shown promising results in various scientific research applications and has the potential to be a valuable tool in drug discovery and development.
Aplicaciones Científicas De Investigación
N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has been studied for its potential applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. HDAC inhibitors have been studied extensively for their potential in cancer treatment, and N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine has shown promising results in inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
3-[[3-(4-methoxyphenyl)-3-oxopropyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-18-11-4-2-10(3-5-11)12(15)6-8-14-9-7-13(16)17/h2-5,14H,6-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTONFEZGOOAKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3956324.png)

![3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3956329.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine hydrochloride](/img/structure/B3956336.png)


![1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3956365.png)
![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3956373.png)
![methyl 4-[butyl(phenylsulfonyl)amino]benzoate](/img/structure/B3956374.png)
![7-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3956386.png)
![2-chloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-5-iodobenzamide](/img/structure/B3956403.png)
